Lipophilicity Comparison: Intermediate Hydrophobicity
The computed LogP of tert‑butyl 3‑propionylazetidine‑1‑carboxylate is 1.62 (Fluorochem) , positioning it between the less lipophilic acetyl analog (LogP 1.38, Molbase/BocSci) and the more lipophilic isobutyryl analog (LogP 2.16, Fluorochem) . This intermediate LogP can be advantageous for balancing aqueous solubility and membrane permeability in early‑stage drug discovery.
vs. acetyl 1.38 / isobutyryl 2.16
| Evidence Dimension | Octanol–water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP ≈ 1.62 |
| Comparator Or Baseline | Acetyl analog: LogP ≈ 1.38; Isobutyryl analog: LogP ≈ 2.16; Formyl analog: LogP ≈ 0.99–1.27 |
| Quantified Difference | ΔLogP vs. acetyl = +0.24; vs. isobutyryl = –0.54; vs. formyl = +0.35–0.63 |
| Conditions | Computed LogP values from vendor technical datasheets (ACD/Labs or similar algorithm). |
Why This Matters
Lipophilicity directly influences passive membrane permeability, solubility, and metabolic stability; the propionyl derivative provides a middle‑ground option when the acetyl analog is too polar and the isobutyryl analog is too lipophilic.
